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molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No. B153587
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258357

Procedure details

Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol) is dissolved in acetic anhydride (60 ml) and boiled for 2.5 hours. The mixture is then concentrated to dryness. There is obtained 10.55 g (98%) of thiophene-3,4-dicarboxylic anhydride (m.p. 147°-149° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([OH:8])=O)[C:3]([C:9]([OH:11])=[O:10])=[CH:2]1>C(OC(=O)C)(=O)C>[S:1]1[CH:2]=[C:3]2[C:9]([O:11][C:6](=[O:8])[C:4]2=[CH:5]1)=[O:10]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
S1C=C(C(=C1)C(=O)O)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1C=C2C(=C1)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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